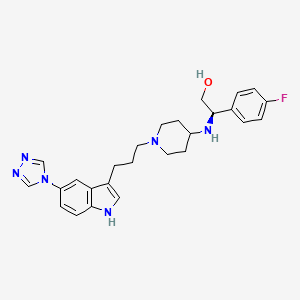

L-772405

Beschreibung

Eigenschaften

Molekularformel |

C26H31FN6O |

|---|---|

Molekulargewicht |

462.6 g/mol |

IUPAC-Name |

(2R)-2-(4-fluorophenyl)-2-[[1-[3-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]propyl]piperidin-4-yl]amino]ethanol |

InChI |

InChI=1S/C26H31FN6O/c27-21-5-3-19(4-6-21)26(16-34)31-22-9-12-32(13-10-22)11-1-2-20-15-28-25-8-7-23(14-24(20)25)33-17-29-30-18-33/h3-8,14-15,17-18,22,26,28,31,34H,1-2,9-13,16H2/t26-/m0/s1 |

InChI-Schlüssel |

HNKDAQNYMJNLCC-SANMLTNESA-N |

SMILES |

C1CN(CCC1NC(CO)C2=CC=C(C=C2)F)CCCC3=CNC4=C3C=C(C=C4)N5C=NN=C5 |

Isomerische SMILES |

C1CN(CCC1N[C@@H](CO)C2=CC=C(C=C2)F)CCCC3=CNC4=C3C=C(C=C4)N5C=NN=C5 |

Kanonische SMILES |

C1CN(CCC1NC(CO)C2=CC=C(C=C2)F)CCCC3=CNC4=C3C=C(C=C4)N5C=NN=C5 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

L 722,405 L 772405 L-772,405 L-772405 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Discovery and Synthesis of L-772405: A Selective 5-HT1D Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-772405 is a potent and selective serotonin 5-HT1D receptor agonist, a class of compounds investigated for their potential therapeutic applications, particularly in the treatment of migraine. This technical guide provides a comprehensive overview of the discovery of this compound, detailing its pharmacological profile and the rationale behind its development. Furthermore, a detailed synthesis pathway is presented, based on the chemical literature, to offer a complete technical resource for researchers in the field.

Discovery and Pharmacological Profile

This compound, chemically known as (2R)-2-(4-fluorophenyl)-2-[[1-[3-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]propyl]piperidin-4-yl]amino]ethanol, was identified as a highly selective 5-HT1D receptor agonist during research programs aimed at developing novel anti-migraine agents. The discovery was driven by the need for compounds with high affinity and selectivity for the 5-HT1D receptor over the 5-HT1B receptor, to potentially minimize cardiovascular side effects associated with non-selective agonists.

The pharmacological activity of this compound has been characterized through various in vitro and in vivo studies. It has demonstrated high affinity for the human cloned 5-HT1D receptor and significantly lower affinity for the 5-HT1B receptor subtype.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound's interaction with serotonin receptors.

| Target Receptor | Parameter | Value | Species | Reference |

| 5-HT1D | Ki | 29 nM | Guinea Pig | [1] |

| 5-HT1B | Ki | 318 nM | Guinea Pig | [1] |

| 5-HT Transporter | Ki | > 1000 nM | Rat | [1] |

| Potassium-induced 5-HT outflow | IC50 | 240 nM | - | [1] |

Experimental Protocols

Radioligand Binding Assays

The binding affinity of this compound to 5-HT1D and 5-HT1B receptors was determined using radioligand binding assays with membranes prepared from cells expressing the respective human recombinant receptors. A typical protocol involves:

-

Membrane Preparation: Cells (e.g., CHO or HEK293) expressing the target receptor are harvested and homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

-

Binding Assay: The membrane preparation is incubated with a specific radioligand (e.g., [3H]5-HT) and varying concentrations of the test compound (this compound).

-

Incubation and Filtration: The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes). The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.

Functional Assays (e.g., 5-HT Outflow)

The functional activity of this compound as an agonist was assessed by its ability to inhibit neurotransmitter release from brain tissue slices. A representative protocol for measuring the inhibition of potassium-induced 5-HT outflow is as follows:

-

Tissue Preparation: Slices of brain tissue (e.g., guinea pig cerebral cortex) are prepared and pre-incubated with a radiolabeled neurotransmitter (e.g., [3H]5-HT) to allow for its uptake into nerve terminals.

-

Superfusion: The slices are then placed in a superfusion chamber and continuously perfused with a physiological salt solution.

-

Stimulation and Sample Collection: The slices are stimulated with a high concentration of potassium chloride (KCl) to induce depolarization and neurotransmitter release. Fractions of the superfusate are collected before, during, and after stimulation.

-

Drug Application: The test compound (this compound) is added to the perfusion medium at various concentrations prior to the second stimulation period.

-

Quantification and Analysis: The amount of radioactivity in each collected fraction is determined by liquid scintillation counting. The inhibitory effect of the compound on KCl-evoked [3H]5-HT release is then calculated, and the IC50 value is determined.

Synthesis Pathway of this compound

The synthesis of this compound involves a multi-step sequence, characteristic of the preparation of complex substituted indole derivatives. The general strategy involves the synthesis of the key indole and piperidine fragments followed by their coupling. The following is a plausible synthetic pathway based on related structures found in the medicinal chemistry literature, particularly from the work of van Niel et al. (1999) on selective 5-HT1D receptor ligands.[2]

Synthesis of the Indole Moiety

The synthesis of the 5-(1,2,4-triazol-4-yl)-1H-indole core can be achieved through Fischer indole synthesis or other indole ring formation methods, followed by the introduction of the triazole group.

Synthesis of the Piperidine Moiety

The chiral (2R)-2-(4-fluorophenyl)-2-(piperidin-4-ylamino)ethanol fragment can be prepared starting from a suitable chiral epoxide or through asymmetric synthesis to establish the stereocenter.

Final Assembly

The final steps involve the alkylation of the piperidine nitrogen with a suitable 3-bromopropylindole derivative, followed by any necessary deprotection steps to yield this compound.

A detailed, step-by-step synthetic scheme is outlined below:

Caption: A plausible synthetic pathway for this compound.

Signaling Pathway

As a 5-HT1D receptor agonist, this compound is expected to activate the canonical Gαi/o signaling pathway upon binding to its receptor. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is a key mechanism through which 5-HT1D receptor agonists are thought to exert their therapeutic effects, such as the inhibition of neurotransmitter release from presynaptic terminals.

References

L-772405: A Technical Guide to its Mechanism of Action as a 5-HT1D Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of L-772405, a selective serotonin 1D (5-HT1D) receptor agonist. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery.

Core Mechanism of Action

This compound exerts its pharmacological effects through selective agonism of the 5-HT1D receptor. This receptor is a member of the G protein-coupled receptor (GPCR) superfamily. Upon binding, this compound activates the receptor, initiating a downstream signaling cascade that ultimately leads to the modulation of neuronal activity. The primary mechanism involves the inhibition of adenylate cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP). This action can influence various cellular processes, including neurotransmitter release.

Quantitative Data Summary

The binding affinity and functional potency of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: Binding Affinity (Ki) of this compound at Serotonin Receptors

| Receptor Subtype | Species | Ki (nM) |

| 5-HT1D | Guinea Pig | 29[1] |

| 5-HT1B | Guinea Pig | 318[1] |

| 5-HT Transporter | Rat | >1000[1] |

Table 2: Functional Activity (IC50) of this compound

| Assay | Effect | IC50 (nM) |

| Potassium-induced 5-HT outflow | Decrease | 240[1] |

Signaling Pathway

Activation of the 5-HT1D receptor by this compound initiates a signaling cascade characteristic of Gi/o-coupled GPCRs. The agonist-bound receptor promotes the exchange of GDP for GTP on the α-subunit of the inhibitory G protein (Gi). The activated Gαi subunit then dissociates from the βγ-subunits and inhibits the activity of adenylate cyclase. This leads to a decrease in the intracellular production of the second messenger cAMP from ATP.

Caption: Signaling pathway of this compound via the 5-HT1D receptor.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Radioligand Displacement Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1D and 5-HT1B receptors.

Methodology:

-

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant 5-HT1D or 5-HT1B receptors are prepared.

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl containing 10 mM MgCl2 and 0.2 mM ascorbic acid (pH 7.4), is used.

-

Radioligand: [3H]5-HT is used as the radioligand to label the serotonin receptors.

-

Incubation: A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor drug, this compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Potassium-Induced 5-HT Outflow Assay

Objective: To assess the functional activity of this compound as an agonist by measuring its effect on neurotransmitter release.

Methodology:

-

Tissue Preparation: Guinea pig cortical slices are prepared and pre-loaded with [3H]5-HT.

-

Superfusion: The slices are placed in a superfusion chamber and continuously perfused with a physiological salt solution.

-

Depolarization: The slices are stimulated with a high concentration of potassium chloride (e.g., 30 mM KCl) to induce depolarization and subsequent release of [3H]5-HT.

-

Drug Application: this compound is added to the perfusion medium at various concentrations prior to and during the potassium stimulation.

-

Fraction Collection: The superfusate is collected in fractions, and the amount of [3H]5-HT in each fraction is determined by liquid scintillation counting.

-

Data Analysis: The inhibitory effect of this compound on the potassium-evoked [3H]5-HT release is calculated. The concentration of this compound that produces a 50% inhibition of the stimulated outflow (IC50) is determined from the concentration-response curve.

Caption: Workflow for key in vitro experiments on this compound.

References

L-772405: A Selective 5-HT1D Receptor Agonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-772405, a potent and selective agonist for the 5-hydroxytryptamine (5-HT) 1D receptor. This document collates available quantitative data, outlines detailed experimental protocols for its characterization, and visualizes key pathways and workflows.

Introduction

This compound, with the chemical name (2R)-2-(4-fluorophenyl)-2-[[1-[3-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]propyl]piperidin-4-yl]amino]ethanol, is a synthetic organic compound identified as a high-affinity agonist for the 5-HT1D receptor.[1][2] Its selectivity for the 5-HT1D subtype over other serotonin receptors, particularly the closely related 5-HT1B receptor, makes it a valuable tool for elucidating the physiological and pathological roles of the 5-HT1D receptor. This guide summarizes the binding and functional characteristics of this compound and provides representative experimental procedures for its study.

Quantitative Data

The selectivity and functional potency of this compound have been quantified through various in vitro assays. The following tables summarize the available data.

Table 1: Binding Affinity (Ki) of this compound

| Receptor/Transporter | Species | Ki (nM) | Reference |

| 5-HT1D Receptor | Guinea Pig | 29 | [1][3] |

| 5-HT1B Receptor | Guinea Pig | 318 | [1][3] |

| 5-HT Transporter (SERT) | Rat | >1000 | [1][3] |

Table 2: Functional Activity (IC50) of this compound

| Assay | Tissue/Cell Line | Species | IC50 (nM) | Reference |

| Inhibition of K+-induced [3H]5-HT outflow | Cerebral Cortex Slices | Guinea Pig | 240 | [1][3] |

Signaling Pathway

As a 5-HT1D receptor agonist, this compound activates the Gi/o signaling cascade. The 5-HT1D receptor is a G protein-coupled receptor (GPCR) that, upon agonist binding, facilitates the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gi/o). This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The primary downstream effect of the activated Gαi/o subunit is the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP).

Figure 1: 5-HT1D Receptor Signaling Pathway activated by this compound.

Experimental Protocols

The following are detailed, representative protocols for the types of assays used to characterize this compound. While the exact parameters for this compound are not fully available, these protocols are based on standard methodologies for similar compounds and receptor systems.

Radioligand Binding Assay (Competition)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human 5-HT1D receptor expressed in Chinese Hamster Ovary (CHO) cells. The assay measures the ability of this compound to displace the binding of a radiolabeled ligand, [3H]5-HT.

Materials:

-

Membrane Preparation: Membranes from CHO cells stably expressing the human 5-HT1D receptor.

-

Radioligand: [3H]5-Hydroxytryptamine ([3H]5-HT).

-

Test Compound: this compound.

-

Non-specific Binding Control: Serotonin (5-HT) at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine (PEI).

-

Filtration apparatus (cell harvester).

-

Liquid scintillation counter and scintillation fluid.

Procedure:

-

Membrane Dilution: Dilute the CHO-h5-HT1D cell membrane preparation in assay buffer to a concentration that provides an adequate signal-to-noise ratio.

-

Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [3H]5-HT (at a final concentration close to its Kd), and 150 µL of diluted membrane preparation.

-

Non-specific Binding: 50 µL of 10 µM 5-HT, 50 µL of [3H]5-HT, and 150 µL of diluted membrane preparation.

-

Competition: 50 µL of varying concentrations of this compound, 50 µL of [3H]5-HT, and 150 µL of diluted membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]5-HT) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2: Experimental workflow for the radioligand binding assay.

Functional Assay: Inhibition of Forskolin-Stimulated cAMP Production

This protocol outlines a method to assess the functional activity of this compound as a 5-HT1D receptor agonist by measuring its ability to inhibit forskolin-stimulated cAMP accumulation in CHO cells stably expressing the human 5-HT1D receptor.

Materials:

-

Cell Line: CHO cells stably expressing the human 5-HT1D receptor.

-

Cell Culture Medium: Appropriate medium for CHO cells (e.g., F-12K Medium with 10% FBS).

-

Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or similar buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

-

Test Compound: this compound.

-

Stimulant: Forskolin.

-

Lysis Buffer: As provided in the cAMP detection kit.

-

cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).

-

White, opaque 96- or 384-well cell culture plates.

-

Plate reader compatible with the chosen cAMP detection kit.

Procedure:

-

Cell Seeding: Seed the CHO-h5-HT1D cells into a white, opaque 96- or 384-well plate at an appropriate density and allow them to adhere overnight.

-

Cell Starvation: On the day of the assay, replace the culture medium with serum-free medium and incubate for 1-2 hours.

-

Compound Addition:

-

Prepare serial dilutions of this compound in stimulation buffer.

-

Aspirate the starvation medium and add the this compound dilutions to the cells.

-

Include a vehicle control (stimulation buffer without this compound).

-

-

Pre-incubation: Pre-incubate the cells with this compound for 15-30 minutes at 37°C.

-

Stimulation: Add forskolin to all wells (except for basal control wells) to a final concentration that elicits a submaximal cAMP response (e.g., 1-10 µM).

-

Incubation: Incubate the plate for 15-30 minutes at 37°C.

-

Cell Lysis: Aspirate the stimulation buffer and add lysis buffer to each well. Incubate as per the cAMP kit manufacturer's instructions to lyse the cells and release intracellular cAMP.

-

cAMP Detection: Perform the cAMP detection assay according to the manufacturer's protocol. This typically involves adding detection reagents and measuring the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

-

Data Analysis:

-

Generate a cAMP standard curve.

-

Convert the raw signal from the experimental wells to cAMP concentrations using the standard curve.

-

Plot the percentage inhibition of forskolin-stimulated cAMP production against the log concentration of this compound.

-

Determine the EC50 value (the concentration of this compound that produces 50% of its maximal inhibitory effect) and the Emax (maximal inhibition) using non-linear regression analysis.

-

References

In-Depth Pharmacological Profile of L-772405: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-772405 is a potent and selective agonist for the serotonin 5-HT1D receptor. This document provides a comprehensive overview of its pharmacological characteristics, including its binding affinity, functional activity, and the signaling pathways it modulates. Detailed experimental protocols for key in vitro assays are provided to facilitate further research and development. Quantitative data are summarized in structured tables for clarity, and signaling pathways are visualized using diagrams.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a crucial neurotransmitter that modulates a wide array of physiological processes through its interaction with a diverse family of receptors. The 5-HT1D receptor, a member of the G protein-coupled receptor (GPCR) superfamily, has been a subject of significant interest due to its role as a presynaptic autoreceptor, regulating the release of 5-HT. This compound has been identified as a selective agonist for this receptor, making it a valuable tool for elucidating the physiological functions of the 5-HT1D receptor and a potential lead compound for the development of novel therapeutics. This guide synthesizes the available pharmacological data on this compound, presenting it in a technically detailed format for the scientific community.

Binding Affinity Profile

The binding affinity of this compound for various serotonin receptor subtypes and transporters has been characterized through radioligand binding assays. The data consistently demonstrate its high affinity and selectivity for the 5-HT1D receptor.

Table 1: Radioligand Binding Affinity of this compound

| Target | Species | Radioligand | Ki (nM) | Reference |

| 5-HT1D Receptor | Guinea Pig | [3H]5-HT | 29 | [1] |

| 5-HT1B Receptor | Guinea Pig | [3H]5-HT | 318 | [1] |

| 5-HT Transporter | Rat | Not Specified | >1000 | [1] |

| 5-HT1D Receptor | Human (cloned) | [3H]5-HT | Not Specified | [1] |

| 5-HT1B Receptor | Human (cloned) | [3H]5-HT | Not Specified | [1] |

Functional Activity

The functional activity of this compound has been assessed by its ability to modulate neurotransmitter release. As a 5-HT1D receptor agonist, this compound effectively inhibits the release of serotonin from nerve terminals.

Table 2: Functional Activity of this compound

| Assay | Tissue/Cell Type | Parameter | Value (nM) | Reference |

| Potassium-induced 5-HT outflow | Not Specified | IC50 | 240 | [1] |

Signaling Pathway

The 5-HT1D receptor is a Gi/o-coupled GPCR. Upon activation by an agonist such as this compound, the receptor initiates an intracellular signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This signaling pathway is fundamental to the role of the 5-HT1D receptor as a presynaptic autoreceptor, where its activation leads to the inhibition of neurotransmitter release.

Caption: 5-HT1D Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines a general method for determining the binding affinity of a compound to the 5-HT1D receptor, adapted from standard industry practices.

Caption: Radioligand Binding Assay Workflow.

Materials:

-

Tissue source for 5-HT1D receptors (e.g., guinea pig brain cortex or cells expressing cloned human 5-HT1D receptors).

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 0.2 mM EDTA, and 0.1% ascorbic acid).

-

Radioligand: [3H]5-HT.

-

Test compound: this compound.

-

Non-specific binding control: 10 µM 5-HT.

-

Glass fiber filters.

-

Scintillation fluid.

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer to a desired protein concentration (determined by a protein assay such as the Bradford method).

-

-

Binding Reaction:

-

In a 96-well plate, add assay buffer, the membrane preparation, [3H]5-HT (at a concentration close to its Kd), and varying concentrations of this compound.

-

For determining non-specific binding, a parallel set of wells should contain the same components but with an excess of unlabeled 5-HT (e.g., 10 µM).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Measurement of Potassium-Induced 5-HT Outflow (General Protocol)

This protocol describes a general method to assess the functional activity of this compound by measuring its effect on neurotransmitter release from brain tissue slices.

Materials:

-

Animal model (e.g., guinea pig).

-

Brain tissue containing 5-HT nerve terminals (e.g., cortex or hippocampus).

-

Artificial cerebrospinal fluid (aCSF) containing: 124 mM NaCl, 3 mM KCl, 1.25 mM KH2PO4, 2 mM MgSO4, 2 mM CaCl2, 26 mM NaHCO3, and 10 mM glucose, saturated with 95% O2/5% CO2.

-

High potassium aCSF (e.g., containing 30 mM KCl, with NaCl concentration adjusted to maintain osmolarity).

-

This compound.

-

High-performance liquid chromatography (HPLC) system with electrochemical detection.

Procedure:

-

Brain Slice Preparation:

-

Rapidly dissect the brain region of interest in ice-cold aCSF.

-

Prepare coronal slices (e.g., 300-400 µm thick) using a vibratome.

-

Allow the slices to recover in oxygenated aCSF at room temperature for at least 60 minutes.

-

-

Superfusion and Sample Collection:

-

Transfer individual slices to a superfusion chamber and continuously perfuse with oxygenated aCSF at a constant flow rate (e.g., 1 mL/min).

-

Collect baseline superfusate samples.

-

Introduce this compound at various concentrations into the perfusion medium.

-

Stimulate neurotransmitter release by switching to high potassium aCSF for a short period (e.g., 2 minutes).

-

Collect superfusate samples during and after the stimulation period.

-

-

5-HT Quantification:

-

Analyze the collected superfusate samples for 5-HT content using HPLC with electrochemical detection.

-

-

Data Analysis:

-

Quantify the amount of 5-HT released in each sample.

-

Calculate the inhibitory effect of this compound on potassium-induced 5-HT release.

-

Determine the IC50 value by plotting the percentage inhibition of 5-HT release against the logarithm of the this compound concentration.

-

Conclusion

This compound is a valuable pharmacological tool for studying the 5-HT1D receptor. Its high selectivity and potent agonist activity make it ideal for investigating the role of this receptor in various physiological and pathological processes. The detailed protocols and data presented in this guide are intended to support further research into the therapeutic potential of targeting the 5-HT1D receptor.

References

L-772405 (CAS: 177947-03-4): A Technical Guide for Drug Development Professionals

An In-depth Examination of a Selective 5-HT1D Receptor Agonist

This technical guide provides a comprehensive overview of L-772405, a potent and selective serotonin 5-HT1D receptor agonist. The information is intended for researchers, scientists, and professionals involved in drug discovery and development, offering a consolidated resource on its biochemical properties, mechanism of action, and the experimental methodologies used for its characterization.

Core Compound Information

This compound is a synthetic organic molecule with the chemical formula C26H31FN6O.[1] It is recognized for its high affinity and selectivity for the 5-HT1D receptor, a member of the G protein-coupled receptor (GPCR) family.

| Property | Value | Source |

| CAS Number | 177947-03-4 | [1] |

| Molecular Formula | C26H31FN6O | [1] |

| Molecular Weight | 462.57 g/mol | [1] |

| IUPAC Name | (2R)-2-(4-fluorophenyl)-2-[[1-[3-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]propyl]piperidin-4-yl]amino]ethanol | N/A |

Mechanism of Action

This compound functions as a selective agonist at the serotonin 5-HT1D receptor. This receptor is a G protein-coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase via an inhibitory G protein (Gi/o).[2] Upon activation by an agonist like this compound, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic AMP (cAMP).[2][3] This modulation of cAMP levels can influence a variety of cellular processes.

Furthermore, studies on 5-HT1B/1D receptors have indicated a potential link to the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4] This suggests that the mechanism of action of this compound may involve multiple downstream signaling pathways, contributing to its overall pharmacological effect.

Figure 1: 5-HT1D Receptor Signaling Pathway.

Quantitative Pharmacological Data

The selectivity and potency of this compound have been quantified through various in vitro assays. The following table summarizes the key binding affinity (Ki) and functional activity (IC50) values.

| Target | Species | Assay Type | Value | Source |

| 5-HT1D Receptor | Guinea Pig | Radioligand Binding | Ki = 29 nM | [5] |

| 5-HT1B Receptor | Guinea Pig | Radioligand Binding | Ki = 318 nM | [5] |

| 5-HT Transporter | Rat | Radioligand Binding | Ki > 1000 nM | [5] |

| Potassium-induced 5-HT outflow | N/A | Functional Assay | IC50 = 240 nM | [5] |

These data highlight the significant selectivity of this compound for the 5-HT1D receptor over the 5-HT1B receptor and the serotonin transporter.

Experimental Protocols

Radioligand Binding Assays

These assays are performed to determine the binding affinity of a compound for a specific receptor. A common method is the filtration assay.

General Protocol for Filtration Binding Assay:

-

Membrane Preparation: Membranes from cells expressing the target receptor (e.g., CHO cells with human cloned 5-HT1D receptors) are prepared.

-

Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]5-HT) and varying concentrations of the unlabeled test compound (this compound).

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Filtration: The mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Washing: The filters are washed with an ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Figure 2: Radioligand Binding Assay Workflow.

Functional Assays

Functional assays are used to determine the effect of a compound on the biological function of the receptor.

General Protocol for [35S]GTPγS Binding Assay:

This assay measures the activation of G proteins coupled to the receptor.

-

Membrane Preparation: Similar to the binding assay, membranes from cells expressing the 5-HT1D receptor are used.

-

Incubation: The membranes are incubated with varying concentrations of the agonist (this compound) in the presence of [35S]GTPγS and GDP.

-

G Protein Activation: Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the G protein.

-

Termination and Filtration: The reaction is terminated, and the mixture is filtered to separate the [35S]GTPγS-bound G proteins.

-

Scintillation Counting: The radioactivity on the filters is quantified.

-

Data Analysis: The concentration-response curve is plotted to determine the EC50 (concentration for 50% of maximal effect) and the Emax (maximal effect) of the agonist.

General Protocol for Adenylyl Cyclase Inhibition Assay:

This assay directly measures the downstream effect of 5-HT1D receptor activation.

-

Cell Culture: Cells expressing the 5-HT1D receptor are cultured.

-

Stimulation: The cells are treated with a stimulator of adenylyl cyclase (e.g., forskolin) in the presence of varying concentrations of this compound.

-

Incubation: The cells are incubated to allow for the production of cAMP.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP levels are measured using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Data Analysis: The inhibitory effect of this compound on stimulated cAMP production is quantified to determine its IC50 value.

Synthesis and Preclinical Development

Information regarding the specific synthetic route for this compound and any in vivo or preclinical studies is not available in the public literature. This information is likely proprietary.

Conclusion

This compound is a valuable research tool for investigating the role of the 5-HT1D receptor in various physiological and pathological processes. Its high selectivity makes it a more precise pharmacological probe compared to less selective agonists. While detailed in vivo and preclinical data are not publicly accessible, the in vitro pharmacological profile of this compound demonstrates its potent and selective agonism at the 5-HT1D receptor. Further research, potentially disclosed in future publications or patent literature, will be necessary to fully elucidate its therapeutic potential.

References

- 1. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resources.revvity.com [resources.revvity.com]

- 3. Stimulation and inhibition of adenylyl cyclase by distinct 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 5. resources.revvity.com [resources.revvity.com]

L-772405: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-772405 is a potent and selective 5-HT1D receptor agonist that has emerged as a valuable tool in neuroscience research, particularly in the study of migraine pathophysiology and serotonergic neurotransmission. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their investigations into the role of the 5-HT1D receptor in various neurological processes and disease states.

Introduction

The serotonin 1D (5-HT1D) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is predominantly expressed in the central nervous system (CNS). Its activation is implicated in the modulation of neurotransmitter release and has been a key target for the development of anti-migraine therapies. This compound was developed as a selective 5-HT1D receptor agonist to dissect the specific contributions of this receptor subtype from the closely related 5-HT1B receptor, which is also a target of many "triptan" drugs used to treat migraines. The selectivity of this compound offers a more precise tool to investigate the hypothesis that activating 5-HT1D receptors alone may inhibit neurogenic inflammation and modulate pain pathways without inducing the vasoconstrictive effects associated with 5-HT1B receptor activation, a potential concern for cardiovascular side effects.

Mechanism of Action

This compound exerts its effects by selectively binding to and activating the 5-HT1D receptor. This receptor is coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the modulation of neuronal excitability and neurotransmitter release.

In the context of migraine, the proposed mechanisms of action for 5-HT1D receptor agonists like this compound include:

-

Inhibition of Neuropeptide Release: Activation of presynaptic 5-HT1D receptors on trigeminal nerve fibers is thought to inhibit the release of pro-inflammatory neuropeptides such as calcitonin gene-related peptide (CGRP) and substance P.[1] These neuropeptides are potent vasodilators and are implicated in the generation of migraine pain.

-

Modulation of Trigeminal Pain Pathways: 5-HT1D receptors are located in brainstem nuclei involved in pain processing.[2] Agonism at these receptors may dampen the transmission of nociceptive signals from the trigeminal nerve.[2]

The selectivity of this compound for the 5-HT1D over the 5-HT1B receptor is a key feature, as 5-HT1B receptors are prominently located on cranial blood vessels and mediate vasoconstriction. By avoiding significant 5-HT1B activation, this compound provides a means to explore the neuronal mechanisms of migraine relief with potentially reduced cardiovascular liability.

Figure 1: Signaling pathway of this compound via the 5-HT1D receptor.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: Receptor Binding Affinities (Ki)

| Receptor Subtype | Species | Ki (nM) | Reference |

| 5-HT1D | Guinea Pig | 29 | [3] |

| 5-HT1B | Guinea Pig | 318 | [3] |

| 5-HT Transporter | Rat | >1000 | [3] |

Table 2: Functional Activity

| Assay | Species/System | IC50 (nM) | Effect | Reference |

| Potassium-induced 5-HT outflow | Not Specified | 240 | Inhibition | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Radioligand Binding Assay for 5-HT1D Receptor Affinity

This protocol is a general method for determining the binding affinity of a compound for the 5-HT1D receptor using [3H]5-HT as the radioligand.

References

In Vitro Characterization of L-772405: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-772405 is a selective agonist for the 5-hydroxytryptamine (5-HT) receptor subtype 1D (5-HT1D). This document provides a comprehensive overview of the in vitro pharmacological profile of this compound, detailing its binding affinity, functional activity, and the underlying signaling pathways. The information presented herein is intended to serve as a technical guide for researchers and professionals engaged in drug discovery and development.

Core Data Presentation

The in vitro activity of this compound has been quantified through various assays, establishing its potency and selectivity. The following tables summarize the key quantitative data available for this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Species | Cell Line | Radioligand | Ki (nM) | Citation |

| 5-HT1D | Guinea Pig | - | [3H]5-HT | 29 | [1] |

| 5-HT1B | Guinea Pig | - | [3H]5-HT | 318 | [1] |

| 5-HT Transporter | Rat | - | - | >1000 | [1] |

| Human 5-HT1D | Human | CHO | [3H]5-HT | Not explicitly quantified | [1] |

| Human 5-HT1B | Human | CHO | [3H]5-HT | Not explicitly quantified | [1] |

Table 2: Functional Activity of this compound

| Assay | Species/System | Effect | IC50 (nM) | Citation |

| Potassium-Induced 5-HT Outflow | - | Decrease | 240 | [1] |

Signaling Pathway

This compound exerts its effects by activating the 5-HT1D receptor, a member of the G protein-coupled receptor (GPCR) superfamily. The 5-HT1D receptor is primarily coupled to the Gi/o family of G proteins.[2][3] Upon agonist binding, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4][5] Specifically, the 5-HT1D receptor has been shown to couple effectively to the Giα2 subunit.[6] This signaling cascade is the primary mechanism through which this compound mediates its pharmacological effects.

Figure 1: this compound mediated 5-HT1D receptor signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize this compound. These protocols are based on standard pharmacological assays and should be adapted as necessary for specific laboratory conditions.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor. It involves competing the binding of a radiolabeled ligand with the unlabeled test compound.

1. Membrane Preparation:

-

Tissues or cells expressing the target receptor (e.g., CHO cells stably expressing human 5-HT1D receptor) are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4) containing protease inhibitors.[7]

-

The homogenate is centrifuged at low speed to remove nuclei and large debris.[7]

-

The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[7]

-

The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined using a standard method like the BCA assay.[7]

2. Binding Reaction:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add in the following order:

-

Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[7]

-

A fixed concentration of the radioligand (e.g., [3H]5-HT).

-

Increasing concentrations of the unlabeled test compound (this compound).

-

For determining non-specific binding, a high concentration of a known saturating ligand is used instead of the test compound.

-

The prepared cell membranes (e.g., 3-20 µg of protein).[7]

-

-

The plate is incubated (e.g., for 60 minutes at 30°C) with gentle agitation to allow the binding to reach equilibrium.[7]

3. Filtration and Detection:

-

The incubation is terminated by rapid filtration through a glass fiber filter (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the unbound.[7]

-

The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[7]

-

The radioactivity retained on the filters is measured using a scintillation counter.[7]

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: General workflow for a radioligand binding assay.

Functional Assay: Inhibition of Potassium-Evoked Serotonin Outflow

This assay measures the functional activity of a compound by assessing its ability to modulate neurotransmitter release from brain tissue.

1. Brain Slice Preparation:

-

Brain tissue from a suitable species (e.g., guinea pig) is rapidly dissected and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Coronal or sagittal slices of the desired brain region (e.g., cortex or substantia nigra) are prepared using a vibratome.

2. Pre-incubation and Loading:

-

The brain slices are pre-incubated in oxygenated aCSF at 37°C to allow them to recover.

-

The slices are then incubated with a solution containing a radiolabeled neurotransmitter (e.g., [3H]5-HT) to load the nerve terminals.

3. Perifusion and Stimulation:

-

The loaded brain slices are placed in a perifusion chamber and continuously superfused with oxygenated aCSF at a constant flow rate.

-

After a washout period to establish a stable baseline of neurotransmitter release, the slices are stimulated with a high concentration of potassium chloride (e.g., 20-30 mM KCl) in the aCSF to induce depolarization and neurotransmitter release.

-

To test the effect of this compound, the compound is included in the perifusion medium at various concentrations prior to and during the potassium stimulation.

4. Sample Collection and Analysis:

-

Fractions of the perifusate are collected at regular intervals throughout the experiment.

-

The amount of radioactivity in each fraction is determined by liquid scintillation counting to quantify the amount of released neurotransmitter.

5. Data Analysis:

-

The potassium-evoked overflow of the neurotransmitter is calculated as the percentage increase over the basal release.

-

The inhibitory effect of this compound is determined by comparing the evoked overflow in the presence and absence of the compound.

-

An IC50 value is calculated from the concentration-response curve.

Functional Assay: cAMP Measurement

This assay determines the effect of a compound on the intracellular levels of cAMP, providing a direct measure of its impact on adenylyl cyclase activity.

1. Cell Culture and Plating:

-

A suitable cell line stably expressing the 5-HT1D receptor (e.g., CHO or HEK293 cells) is cultured under standard conditions.

-

The cells are seeded into 96-well or 384-well plates and allowed to adhere overnight.

2. Compound Incubation:

-

The cell culture medium is removed and replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

The cells are then treated with increasing concentrations of this compound.

-

To stimulate adenylyl cyclase and create a measurable baseline of cAMP, forskolin is often added to the wells. The inhibitory effect of the Gi-coupled 5-HT1D receptor agonist will be measured as a reduction in the forskolin-stimulated cAMP levels.[8]

3. Cell Lysis and cAMP Detection:

-

After a specific incubation period (e.g., 30 minutes at room temperature), the cells are lysed to release the intracellular cAMP.

-

The concentration of cAMP in the cell lysate is measured using a commercially available assay kit, such as those based on competitive binding principles (e.g., ELISA, HTRF, or AlphaScreen).[9]

4. Data Analysis:

-

A standard curve is generated using known concentrations of cAMP.

-

The cAMP concentration in the samples treated with this compound is determined from the standard curve.

-

The EC50 value (the concentration of this compound that produces 50% of the maximal inhibition of cAMP production) is calculated from the dose-response curve.

Figure 3: General workflow for a cell-based cAMP assay.

Conclusion

This compound is a potent and selective 5-HT1D receptor agonist. Its in vitro profile is characterized by high binding affinity for the guinea pig 5-HT1D receptor and functional inhibition of serotonin release. The primary mechanism of action of this compound is through the activation of Gi/o-coupled 5-HT1D receptors, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other similar compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preparing to download ... [pmc.ncbi.nlm.nih.gov]

- 5. Serotonin 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

Preclinical Profile of L-772405: A Selective 5-HT1D Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for L-772405, a selective serotonin 5-HT1D receptor agonist. The information presented herein is intended to support further research and development efforts by summarizing key quantitative data, detailing experimental methodologies, and visualizing associated biological pathways.

Core Quantitative Data

The following tables summarize the in vitro binding affinity and functional activity of this compound at various serotonin receptor subtypes and transporters.

Table 1: Receptor and Transporter Binding Affinity of this compound

| Target | Species | Ki (nM) |

| 5-HT1D Receptor | Guinea Pig | 29[1] |

| 5-HT1B Receptor | Guinea Pig | 318[1] |

| 5-HT Transporter | Rat | > 1000[1] |

Table 2: Functional Activity of this compound

| Assay | Tissue/Cell Line | Parameter | Value (nM) |

| Potassium-Induced [3H]5-HT Outflow | Guinea Pig Cortical Slices | IC50 | 240[1] |

Key Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for guinea pig 5-HT1B and 5-HT1D receptors, and the rat 5-HT transporter.

Methodology:

-

Receptor Source: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human cloned 5-HT1D or 5-HT1B receptors.

-

Radioligand: [3H]5-HT.

-

Assay Principle: Competition binding assay where increasing concentrations of this compound are used to displace the binding of a fixed concentration of [3H]5-HT to the receptor.

-

Incubation: Membranes, radioligand, and this compound are incubated together to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters, representing bound radioligand, is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]5-HT (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay: Inhibition of Potassium-Induced [3H]5-HT Outflow

Objective: To assess the functional agonist activity of this compound at presynaptic 5-HT1D autoreceptors.

Methodology:

-

Tissue Preparation: Slices of guinea pig cerebral cortex are prepared.

-

Pre-labeling: The cortical slices are incubated with [3H]5-HT to label the presynaptic serotonin stores.

-

Superfusion: The pre-labeled slices are placed in a superfusion chamber and continuously perfused with physiological buffer.

-

Stimulation: The release of [3H]5-HT is induced by a high concentration of potassium (e.g., 25 mM KCl).

-

Drug Application: this compound is added to the superfusion buffer prior to and during the potassium stimulation.

-

Sample Collection: Fractions of the superfusate are collected at regular intervals.

-

Detection: The amount of radioactivity in each fraction is determined by liquid scintillation counting to measure the amount of [3H]5-HT released.

-

Data Analysis: The inhibitory effect of this compound on potassium-induced [3H]5-HT outflow is quantified, and the IC50 value is calculated.

Signaling Pathways and Experimental Workflows

5-HT1D Receptor Signaling Pathway

Activation of the 5-HT1D receptor, a member of the Gi/o-coupled receptor family, leads to the inhibition of adenylyl cyclase activity. This results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

Caption: 5-HT1D receptor signaling cascade.

Experimental Workflow for Functional Assay

The following diagram illustrates the key steps in the superfusion experiment to measure the effect of this compound on neurotransmitter release.

Caption: Workflow for the [3H]5-HT release assay.

Summary and Future Directions

The available preclinical data demonstrate that this compound is a potent and selective 5-HT1D receptor agonist with functional activity as an inhibitor of serotonin release from central neurons. These findings suggest its potential as a pharmacological tool to investigate the role of the 5-HT1D receptor in various physiological and pathological processes.

Further preclinical studies are warranted to fully characterize the profile of this compound. Specifically, in vivo efficacy studies in relevant animal models (e.g., models of migraine) and comprehensive pharmacokinetic (ADME) and toxicological assessments would be crucial to determine its potential for further development as a therapeutic agent.

References

The Role of 5-HT1D Receptors in Migraine Pathophysiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by sensory disturbances. For decades, the serotonin (5-hydroxytryptamine, 5-HT) system has been a focal point of migraine research and therapeutic development. Among the numerous 5-HT receptor subtypes, the 5-HT1D receptor has emerged as a critical player in the pathophysiology of migraine and a key target for acute treatment. This technical guide provides an in-depth exploration of the role of 5-HT1D receptors in migraine, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms, signaling pathways, and pharmacological interventions related to this receptor, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding of this important therapeutic target.

The 5-HT1D Receptor: A Key Modulator in the Trigeminovascular System

The 5-HT1D receptor is a G protein-coupled receptor (GPCR) predominantly located in the central nervous system (CNS), with significant expression in the trigeminal nerve pathways.[1] These pathways are intimately involved in the generation of migraine pain. Activation of 5-HT1D receptors has been shown to have a dual effect beneficial in aborting a migraine attack: inhibition of the release of pro-inflammatory neuropeptides and vasoconstriction of dilated cranial blood vessels.[1][2]

Triptans, a class of drugs that are agonists at both 5-HT1B and 5-HT1D receptors, have become the standard of care for the acute treatment of migraine.[2][3] Their efficacy underscores the importance of these receptors in migraine pathophysiology. While both subtypes contribute to the therapeutic effect, the 5-HT1D receptor is thought to primarily mediate the neural effects, while the 5-HT1B receptor is more involved in the vasoconstrictor action.[4]

Data Presentation: Quantitative Analysis of Ligand Interactions with the 5-HT1D Receptor

The affinity and functional activity of various ligands at the 5-HT1D receptor are crucial for understanding their therapeutic potential and for the development of new, more selective drugs. The following tables summarize key quantitative data for a range of agonists and antagonists.

| Ligand | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| Eletriptan | Human 5-HT1D | 0.92 | [5] |

| Sumatriptan | Human 5-HT1D | 6.58 | [5] |

| Naratriptan | Human 5-HT1D | - | - |

| Zolmitriptan | Human 5-HT1D | - | - |

| Rizatriptan | Human 5-HT1D | - | - |

| BRL-15572 (Antagonist) | Human 5-HT1D | - | [6] |

| GR-127935 (Antagonist) | Human 5-HT1D | - | [6] |

A hyphen (-) indicates that a specific value was not found in the provided search results.

| Ligand | Functional Activity (pD2 / pEC50) | Assay Type | Reference |

| Sumatriptan | pD2: 6.3 | Human Coronary Artery Contraction | [1] |

| BMS-181885 | pD2: 7.9 | Human Coronary Artery Contraction | [1] |

| 5-CT | - | - | - |

A hyphen (-) indicates that a specific value was not found in the provided search results.

Signaling Pathways of the 5-HT1D Receptor

The 5-HT1D receptor is coupled to inhibitory G proteins, specifically of the Gi/o family.[7][8] Upon agonist binding, a conformational change in the receptor leads to the activation of the associated G protein. This initiates a downstream signaling cascade that ultimately results in the modulation of neuronal activity and vascular tone.

The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][9] This reduction in cAMP can have several cellular effects, including the modulation of ion channel activity and gene expression.

Furthermore, evidence suggests that 5-HT1B/1D receptor activation can also lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, although the precise mechanisms and physiological relevance in the context of migraine are still under investigation.[10]

Figure 1: 5-HT1D Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay for 5-HT1D Receptor Affinity

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the 5-HT1D receptor.[11][12][13]

Materials:

-

Membrane preparation from cells expressing human recombinant 5-HT1D receptors.

-

Radioligand (e.g., [3H]5-HT or a specific high-affinity radiolabeled antagonist).

-

Test compound (unlabeled).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

-

Non-specific binding control (a high concentration of a known 5-HT1D ligand, e.g., 10 µM 5-HT).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Preparation: Dilute the membrane preparation, radioligand, and test compound to the desired concentrations in assay buffer.

-

Incubation: In a 96-well plate, add in the following order:

-

Assay buffer.

-

Test compound at various concentrations (typically a serial dilution).

-

Radioligand at a fixed concentration (usually at or below its Kd value).

-

Membrane preparation.

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control instead of the test compound.

-

-

Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2: Radioligand Binding Assay Workflow.

In Vivo Microdialysis for Neuropeptide Release

This protocol describes the use of in vivo microdialysis to measure the effect of a 5-HT1D agonist on the release of pro-inflammatory neuropeptides (e.g., CGRP) in the trigeminal system of an animal model.[14][15][16]

Materials:

-

Anesthetized animal (e.g., rat).

-

Stereotaxic apparatus.

-

Microdialysis probe.

-

Microinfusion pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

5-HT1D agonist.

-

Analytical method for neuropeptide quantification (e.g., ELISA or RIA).

Procedure:

-

Probe Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a microdialysis probe into the desired brain region (e.g., the trigeminal nucleus caudalis).

-

Perfusion: Perfuse the microdialysis probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

Baseline Collection: Collect dialysate samples into a fraction collector at regular intervals (e.g., every 20-30 minutes) to establish a stable baseline of neuropeptide release.

-

Drug Administration: Administer the 5-HT1D agonist systemically (e.g., via intravenous injection) or locally through the microdialysis probe (reverse dialysis).

-

Sample Collection: Continue to collect dialysate samples at regular intervals following drug administration.

-

Sample Analysis: Quantify the concentration of the neuropeptide of interest in the collected dialysate samples using a sensitive analytical method.

-

Data Analysis: Compare the neuropeptide concentrations in the samples collected before and after drug administration to determine the effect of the 5-HT1D agonist on neuropeptide release.

Figure 3: In Vivo Microdialysis Workflow.

Drug Development and Future Directions

The success of triptans has validated the 5-HT1B/1D receptors as effective targets for acute migraine treatment. However, the vasoconstrictor effects mediated by the 5-HT1B receptor limit their use in patients with cardiovascular comorbidities. This has driven the search for more selective 5-HT1D receptor agonists or compounds that target downstream neural mechanisms without causing vasoconstriction.

Future research in this area will likely focus on:

-

Developing highly selective 5-HT1D receptor agonists: To minimize off-target effects and improve the safety profile.

-

Investigating the role of 5-HT1D receptor antagonists: While agonists are the current standard, antagonists may have therapeutic potential in preventing or modulating migraine attacks.[17]

-

Elucidating the downstream signaling pathways: A more detailed understanding of the intracellular signaling cascades activated by 5-HT1D receptors could reveal novel targets for drug intervention.

-

Exploring the interplay with other receptor systems: The trigeminovascular system is complex, and understanding how 5-HT1D receptors interact with other receptors (e.g., CGRP receptors) could lead to combination therapies with enhanced efficacy.

Conclusion

The 5-HT1D receptor plays a pivotal role in the pathophysiology of migraine, primarily by modulating the activity of the trigeminal nervous system. Its activation by agonists like the triptans leads to the inhibition of pro-inflammatory neuropeptide release and cranial vasoconstriction, effectively aborting migraine attacks. The quantitative data on ligand binding and functional activity, coupled with a detailed understanding of the receptor's signaling pathways and robust experimental models, provide a strong foundation for the continued development of novel and improved therapies for this debilitating condition. As research progresses, a deeper understanding of the intricacies of 5-HT1D receptor function will undoubtedly pave the way for the next generation of anti-migraine therapeutics.

References

- 1. BMS-181885, a 5-HT1B/1D receptor ligand, in experimental models predictive of antimigraine activity and coronary side-effect potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are 5-HT1D receptor agonists and how do they work? [synapse.patsnap.com]

- 4. The role of 5-HT1B and 5-HT1D receptors in the selective inhibitory effect of naratriptan on trigeminovascular neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lasmiditan and 5-Hydroxytryptamine in the rat trigeminal system; expression, release and interactions with 5-HT1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gi-Protein Coupled 5-HT1B/D Receptor Agonist Sumatriptan Induces Type I Hyperalgesic Priming - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acnp.org [acnp.org]

- 10. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Microdialysis measurement of in vivo neuropeptide release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What are 5-HT1D receptor antagonists and how do they work? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of BACE1 Inhibitors

Introduction

Beta-secretase 1 (BACE1), also known as β-site amyloid precursor protein cleaving enzyme 1, is a key aspartic protease in the amyloidogenic pathway.[1][2] This pathway is implicated in the pathogenesis of Alzheimer's disease (AD). The sequential cleavage of the amyloid precursor protein (APP) by BACE1 and subsequently by γ-secretase results in the production of amyloid-beta (Aβ) peptides, primarily Aβ40 and Aβ42.[3][4] The Aβ42 isoform is particularly prone to aggregation, forming the senile plaques that are a hallmark of AD.[2] Inhibition of BACE1 is therefore a primary therapeutic strategy to reduce Aβ production and potentially slow the progression of AD.[1][5]

These application notes provide detailed protocols for the in vitro evaluation of BACE1 inhibitors, focusing on a direct enzymatic assay and a cell-based assay to assess the compound's efficacy and cellular activity.

Quantitative Data for BACE1 Inhibitors

The following tables summarize the inhibitory activity of several representative BACE1 inhibitors. This data is essential for comparing the potency and selectivity of new chemical entities.

Table 1: In Vitro BACE1 Inhibitory Activity

| Compound | BACE1 IC50 (nM) | BACE2 IC50 (nM) | Cathepsin D IC50 (µM) | Renin IC50 (µM) | Reference |

| Verubecestat (MK-8931) | 2.2 | 0.38 | >50 | >50 | [6] |

| Lanabecestat (AZD3293) | 11 | 10 | - | - | [7] |

| LY2886721 | 20.3 | 10.2 | >50 | >50 | [6] |

| BACE Inhibitor IV | 15 | 230 | 7.6 | >50 | [6] |

| β-Secretase Inhibitor | 25 | - | - | - | [8] |

| LY2811376 | 239-249 | >2500 | >50 | >50 | [7] |

Table 2: Cellular Activity of BACE1 Inhibitors in Aβ Production

| Compound | Cell Line | Aβ40 IC50 (nM) | Aβ42 IC50 (nM) | Reference |

| Eli Lilly Compound | SH-SY5Y-APP695 | 1.88 | 3.55 | [9] |

| BACE Inhibitor IV | HEK293-APPNFEV | 29 (sAPPβ) | - | [6] |

| LY2811376 | - | 300 (EC50) | - | [7] |

Experimental Protocols

BACE1 Enzymatic Assay using Fluorescence Resonance Energy Transfer (FRET)

This protocol describes a homogenous FRET-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human BACE1 enzyme.[10][11][12] The assay relies on a peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by BACE1 separates the pair, resulting in a quantifiable increase in fluorescence.[10][12]

Materials:

-

Recombinant human BACE1 enzyme

-

BACE1 FRET peptide substrate

-

BACE1 assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

Test compound (BACE1 inhibitor)

-

BACE1 Stop Solution

-

96-well or 384-well black plates

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 3X stock of the BACE1 FRET substrate (e.g., 750 nM) in BACE1 assay buffer. Protect from light.[10]

-

Prepare a 3X stock of the BACE1 enzyme in BACE1 assay buffer.

-

Prepare serial dilutions of the test compound at 3X the final desired concentration in the assay buffer.

-

-

Assay Protocol:

-

Add 10 µL of the 3X test compound dilution (or assay buffer for control wells) to the wells of the microplate.[10]

-

Add 10 µL of the 3X BACE1 substrate to all wells and mix gently.[10]

-

Initiate the reaction by adding 10 µL of the 3X BACE1 enzyme solution.[10]

-

Incubate the plate at room temperature for 60 minutes, protected from light.[10]

-

For an endpoint assay, add 10 µL of BACE1 Stop Buffer to terminate the reaction.[10]

-

Read the fluorescence on a plate reader with appropriate excitation and emission wavelengths (e.g., 545 nm excitation and 585 nm emission).[10]

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to the controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Aβ Production Assay

This protocol outlines a method to assess the ability of a BACE1 inhibitor to reduce the production of Aβ40 and Aβ42 in a cell-based model. Human neuroblastoma BE(2)-M17 or SH-SY5Y cells, or HEK293 cells stably expressing human APP, are suitable for this assay.[3][9]

Materials:

-

BE(2)-M17, SH-SY5Y, or HEK293-APP cell line

-

Cell culture medium and supplements

-

Test compound (BACE1 inhibitor)

-

Cell lysis buffer

-

Aβ40 and Aβ42 ELISA kits

-

Multi-well cell culture plates

Procedure:

-

Cell Culture and Treatment:

-

Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare various concentrations of the test compound in the cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the test compound.

-

Incubate the cells for 24-48 hours.

-

-

Sample Collection:

-

Collect the conditioned medium from each well. This will be used to measure secreted Aβ levels.

-

Lyse the cells in the plate using a suitable lysis buffer to determine cell viability or for intracellular Aβ measurement if desired.

-

-

Aβ Quantification (ELISA):

-

Perform an ELISA for Aβ40 and Aβ42 on the collected conditioned medium according to the manufacturer's instructions.

-

Briefly, this involves adding the samples to antibody-coated plates, followed by the addition of detection antibodies and a substrate to generate a colorimetric or chemiluminescent signal.

-

Read the plate on a suitable plate reader.

-

-

Data Analysis:

-

Generate a standard curve using the Aβ standards provided in the ELISA kit.

-

Calculate the concentration of Aβ40 and Aβ42 in each sample from the standard curve.

-

Normalize the Aβ levels to a measure of cell viability (e.g., protein concentration from cell lysates) if necessary.

-

Plot the percent reduction in Aβ levels against the logarithm of the compound concentration to determine the IC50 value for Aβ production.

-

Visualizations

Signaling Pathway

Caption: Amyloid Precursor Protein (APP) Processing Pathways.

Experimental Workflows

References

- 1. BACE1 (β-secretase) inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Cellular Model of Amyloid Precursor Protein Processing and Amyloid-β Peptide Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Measuring human beta-secretase (BACE1) activity using homogeneous time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. abmole.com [abmole.com]

- 7. Beta-Secretase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. | BioWorld [bioworld.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. bpsbioscience.com [bpsbioscience.com]

Application Notes and Protocols for L-772405 in Receptor Binding Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-772405 is a selective agonist for the serotonin 1D (5-HT1D) receptor. Understanding its binding characteristics is crucial for its use as a research tool and in drug development. Receptor binding assays are fundamental in determining the affinity and selectivity of a ligand like this compound for its target receptor. This document provides detailed application notes and protocols for utilizing this compound in receptor binding studies, specifically focusing on competitive radioligand binding assays.

Data Presentation